6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
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Overview
Description
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is an organic compound with the molecular formula C8H7NO2S. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Mechanism of Action
Target of Action
Similar compounds have been characterized as inhibitors of glycogen phosphorylase, histone lysine demethylase, d-amino acid oxidase, and the chikungunya virus . These targets play crucial roles in various biological processes, including energy metabolism, gene expression regulation, amino acid metabolism, and viral replication .
Mode of Action
This interaction could lead to changes in the targets’ conformation and activity, disrupting their normal function .
Biochemical Pathways
The biochemical pathways affected by 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid would depend on its specific targets. For instance, if this compound inhibits glycogen phosphorylase, it could affect glycogen metabolism. If it inhibits histone lysine demethylase, it could impact gene expression by altering histone methylation patterns . The downstream effects of these disruptions could include changes in cellular energy levels, gene expression profiles, and viral replication rates .
Pharmacokinetics
Its molecular weight (18122 g/mol) suggests that it could be well-absorbed and distributed throughout the body . Its stability at normal storage temperatures suggests that it could have a reasonable half-life in the body . These properties could impact the bioavailability of this compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Potential effects could include changes in cellular energy levels, alterations in gene expression profiles, and inhibition of viral replication .
Action Environment
Environmental factors could influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect this compound’s stability and its ability to interact with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids, which can be further hydrolyzed to obtain the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of organic electronic materials and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
6H-thieno[2,3-b]pyrrole-5-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
Thieno[2,3-b]pyrrole-2-carboxylic acid: Differently substituted at the 2-position.
Thieno[2,3-b]pyrrole-4-carboxylic acid: Substituted at the 4-position instead of the 5-position.
Uniqueness
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets and pathways .
Biological Activity
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by recent research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thieno[2,3-b]pyrrole core followed by carboxylation to introduce the carboxylic acid functionality. Various synthetic routes have been documented, including methods that utilize palladium-catalyzed coupling reactions and other nucleophilic substitution techniques .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been evaluated for its growth inhibitory effects using the sulforhodamine B (SRB) assay across several human tumor cell lines, including:
Cell Line | GI50 (µM) | Mechanism |
---|---|---|
AGS (Gastric Cancer) | 11.0 | Induction of apoptosis |
CaCo-2 (Colorectal) | 9.2 | Cell cycle arrest |
MCF7 (Breast Cancer) | 10.9 | Apoptotic pathways |
NCI-H460 (Lung Cancer) | 12.5 | Inhibition of proliferation |
The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal toxicity to non-tumor cell lines .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death .
- Cell Cycle Modulation : It has been shown to affect the cell cycle distribution, causing arrest at specific phases which contributes to its anticancer effects .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on AGS Cell Line : A study reported a GI50 value of 11 µM for AGS cells, indicating significant growth inhibition. The mechanism was linked to apoptosis rather than necrosis, as evidenced by morphological changes in treated cells .
- Evaluation Against Colorectal Cancer : Another investigation revealed that derivatives of thieno[2,3-b]pyrrole exhibited lower GI50 values against CaCo-2 cells, suggesting structure-activity relationships that enhance anticancer efficacy .
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQQTOVFGYGERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1SC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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